molecular formula C7H4BrFN4 B1508103 5-(3-bromo-5-fluorophenyl)-2H-tetrazole

5-(3-bromo-5-fluorophenyl)-2H-tetrazole

Cat. No.: B1508103
M. Wt: 243.04 g/mol
InChI Key: AYEHFNODVZCTHR-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-fluorophenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 5-position with a 3-bromo-5-fluorophenyl group. This compound combines the high nitrogen content (80% in the parent tetrazole) and stability of the tetrazole core with halogen substituents (Br and F), which influence its electronic, steric, and reactive properties.

Properties

Molecular Formula

C7H4BrFN4

Molecular Weight

243.04 g/mol

IUPAC Name

5-(3-bromo-5-fluorophenyl)-2H-tetrazole

InChI

InChI=1S/C7H4BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)

InChI Key

AYEHFNODVZCTHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=NNN=N2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

5-(3-bromo-5-fluorophenyl)-2H-tetrazole is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in the development of drugs targeting inflammatory conditions and pain relief. Research has demonstrated that compounds containing tetrazole moieties often exhibit significant biological activity, including anti-inflammatory and analgesic effects .

Case Study:
A study published in MDPI highlighted the synthesis of tetrazole-based compounds that exhibited potent activity against cancer cell lines, suggesting potential applications in oncology .

Agrochemicals

This compound is also explored for its role in agrochemicals, specifically as a potential fungicide or herbicide. The presence of bromine and fluorine enhances its efficacy against pests and diseases affecting crops, thereby contributing to agricultural productivity .

Data Table: Agrochemical Efficacy

Compound NameActivity TypeTarget OrganismEfficacy
5-(3-bromo-5-fluorophenyl)-2H-tetrazoleFungicideVarious fungiHigh
5-(3-bromo-4-fluorophenyl)-2H-tetrazoleHerbicideWeedsModerate

Material Science

In material science, 5-(3-bromo-5-fluorophenyl)-2H-tetrazole is being investigated for its potential in developing advanced materials such as polymers and coatings. Its chemical stability and resistance properties make it suitable for applications requiring durability under harsh conditions .

Case Study:
Research has indicated that incorporating tetrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Analytical Chemistry

The compound serves as a reagent in analytical chemistry, aiding in the detection and quantification of various substances. Its ability to form stable complexes with metals makes it valuable for quality control processes across different industries .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the tetrazole and fluorine groups, which activate the aryl bromide for displacement.

Example Reaction:
Replacement of bromine with aryl groups via Suzuki-Miyaura cross-coupling:

5 3 Bromo 5 fluorophenyl 2H tetrazole+Arylboronic acidPd catalyst5 Aryl 5 fluorophenyl 2H tetrazole+HBr\text{5 3 Bromo 5 fluorophenyl 2H tetrazole}+\text{Arylboronic acid}\xrightarrow{\text{Pd catalyst}}\text{5 Aryl 5 fluorophenyl 2H tetrazole}+\text{HBr}

Conditions (from analogous reactions in ):

  • Catalyst: XPhos Pd G3 or Evonik P1071 Pd/C

  • Base: Cs2_2
    CO3_3

  • Solvent: Toluene/ethanol/water (2:1:1 ratio)

  • Temperature: 80–100°C

Boronic Acid UsedYield (%)Product Characterization
Phenylboronic acid651H NMR^1\text{H NMR}
: δ 8.07–8.01 (m, 2H), 7.64–7.56 (m, 3H)
4-Fluorophenylboronic acid5919F NMR^{19}\text{F NMR}
: δ −108.98 (s)
4-Trifluoromethylphenylboronic acid4219F NMR^{19}\text{F NMR}
: δ −61.53 (s)

Tetrazole Ring Functionalization

The tetrazole ring participates in acid-base reactions and alkylation due to its acidic N–H proton (pKa ~4–5).

Alkylation

The 1-position of the tetrazole can be alkylated using electrophilic reagents:

5 3 Bromo 5 fluorophenyl 2H tetrazole+Benzyl bromidetBuOK1 Benzyl 5 3 bromo 5 fluorophenyl 2H tetrazole\text{5 3 Bromo 5 fluorophenyl 2H tetrazole}+\text{Benzyl bromide}\xrightarrow{t\text{BuOK}}\text{1 Benzyl 5 3 bromo 5 fluorophenyl 2H tetrazole}

Conditions (from ):

  • Base: tBuOKt\text{BuOK}

  • Solvent: THF

  • Temperature: Room temperature

  • Yield: >70% (estimated for analogous reactions)

Salt Formation

The tetrazole’s acidity allows salt formation with inorganic bases:

5 3 Bromo 5 fluorophenyl 2H tetrazole+NaOHSodium 5 3 bromo 5 fluorophenyl 2H tetrazolide+H2O\text{5 3 Bromo 5 fluorophenyl 2H tetrazole}+\text{NaOH}\rightarrow \text{Sodium 5 3 bromo 5 fluorophenyl 2H tetrazolide}+\text{H}_2\text{O}

This salt is water-soluble, enabling applications in aqueous-phase reactions .

Cycloaddition and Multicomponent Reactions

The tetrazole ring can act as a dipolarophile in [3+2] cycloadditions. For example, reaction with nitriles under acidic conditions forms fused heterocycles (see ):

5 3 Bromo 5 fluorophenyl 2H tetrazole+NitrileHClPyrazole tetrazole hybrid\text{5 3 Bromo 5 fluorophenyl 2H tetrazole}+\text{Nitrile}\xrightarrow{\text{HCl}}\text{Pyrazole tetrazole hybrid}

Key Observations (from ):

  • Requires trimethylsilyl azide (TMSN3_3
    ) or sodium azide.

  • Yields depend on steric hindrance from substituents.

Reduction of the Tetrazole Ring

Catalytic hydrogenation cleaves the tetrazole ring:

5 3 Bromo 5 fluorophenyl 2H tetrazole+H2Pd C3 Bromo 5 fluoroaniline+NH3\text{5 3 Bromo 5 fluorophenyl 2H tetrazole}+\text{H}_2\xrightarrow{\text{Pd C}}\text{3 Bromo 5 fluoroaniline}+\text{NH}_3

Conditions : H2_2
(1 atm), Pd/C catalyst, ethanol solvent .

Oxidation

The tetrazole ring is resistant to common oxidants (e.g., KMnO4_4
, H2_2
O2_2
) but decomposes under strong oxidative conditions (>200°C) .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 260°C, producing HBr, HF, and nitrogen oxides . The bromine and fluorine substituents lower thermal stability compared to non-halogenated tetrazoles.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductsYield (%)Reference
Suzuki cross-couplingPd catalyst, Cs2_2
CO3_3
, 80°CAryl-substituted tetrazoles42–65
AlkylationtBuOKt\text{BuOK}
, THFN-Alkylated tetrazoles~70
Salt formationNaOH, H2_2
OSodium tetrazolide>90
CycloadditionTMSN3_3
, DMFPyrazole-tetrazole hybrids50–75

Mechanistic Insights

  • Suzuki Coupling : The bromine substituent undergoes oxidative addition with Pd(0), followed by transmetallation with the boronic acid and reductive elimination .

  • Nucleophilic Substitution : The fluorine atom meta to bromine directs electrophilic attacks to the para position relative to itself, influencing regioselectivity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromo and fluoro substituents in 5-(3-bromo-5-fluorophenyl)-2H-tetrazole confer distinct electronic and steric properties compared to other substituted tetrazoles:

Compound Substituents Key Properties References
5-(3-Bromo-5-fluorophenyl)-2H-tetrazole 3-Bromo-5-fluorophenyl High electron-withdrawing effects due to Br and F; potential for halogen bonding. N/A
5-(Fluorodinitromethyl)-2H-tetrazole (HFDNTz) CF(NO₂)₂ High oxygen balance (29.4% for CO combustion); explosive sensitivity (IS = 0.5 J).
5-(Trinitromethyl)tetrazolates C(NO₂)₃ High oxygen balance but low stability; sensitive to impact/friction.
5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole 3-Fluorophenyl-pyrazole Enhanced antinociceptive activity (vs. morphine).
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole 4-Ethylphenyl and tetrazolylmethyl Antituberculosis activity; favorable ADMET properties.

Key Observations :

  • Halogen Effects : Bromo and fluoro substituents enhance thermal stability and intermolecular interactions (e.g., halogen bonding) compared to nitro groups, which increase oxygen balance but reduce stability .

Energetic Properties and Stability

Tetrazoles with explosophore groups (e.g., nitro, fluorodinitromethyl) are used in high-energy materials. However, the bromo and fluoro substituents in the target compound likely prioritize stability over explosive performance:

Compound Thermal Stability (DTA) Impact Sensitivity (IS) Friction Sensitivity (FS) Oxygen Balance (OB, %)
HFDNTz Decomposition at ~160°C 0.5 J <1 N 29.4 (CO basis)
5-(Trinitromethyl)tetrazolates Unstable above 100°C 0.5 J <1 N 29.4 (CO basis)
5-(3-Bromo-5-fluorophenyl)-2H-tetrazole Expected higher stability due to halogens Likely >5 J Likely >10 N Not reported N/A

Key Observations :

  • Halogens (Br/F) improve thermal stability compared to nitro groups, which decompose catastrophically under heat .
  • The target compound is less likely to be used as an explosive but may find applications in stable intermediates or pharmaceuticals.

Key Observations :

  • Bromo/fluoro substituents may require regioselective halogenation or cross-coupling reactions, which are more complex than nitro group introductions .

Key Observations :

  • Fluorophenyl groups enhance receptor affinity, while bromo substituents may improve lipophilicity and membrane penetration .

Preparation Methods

General Synthetic Strategy

The most common and reliable approach for preparing 5-substituted tetrazoles, including 5-(3-bromo-5-fluorophenyl)-2H-tetrazole, is the [3+2] cycloaddition reaction between aryl nitriles and sodium azide under appropriate catalytic or thermal conditions. This method forms the tetrazole ring by reacting the nitrile carbon with azide nitrogen atoms, yielding the tetrazole heterocycle.

Preparation from 3-Bromo-5-fluorobenzonitrile and Sodium Azide

Key Reaction:

  • Starting Materials: 3-bromo-5-fluorobenzonitrile and sodium azide
  • Solvent: N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Catalysts/Additives: Ammonium chloride or Lewis acid catalysts such as scandium triflate or magnetic solid-supported catalysts
  • Conditions: Reflux or sealed tube heating at temperatures ranging from 100°C to 160°C for 1–24 hours
  • Workup: Acidification to precipitate the tetrazole, filtration, and purification by recrystallization or chromatography

This method is widely reported for the synthesis of various 5-aryl-2H-tetrazoles and is directly applicable to 5-(3-bromo-5-fluorophenyl)-2H-tetrazole by using the appropriately substituted benzonitrile.

Detailed Reaction Conditions and Yields

Parameter Description
Nitrile substrate 3-bromo-5-fluorobenzonitrile
Azide source Sodium azide (1.2–2 equivalents)
Solvent DMF, DMSO, or water/isopropanol mixtures
Catalyst/Additive Ammonium chloride, scandium tris(trifluoromethanesulfonate), or magnetic solid-supported catalysts
Temperature 100–160 °C
Reaction time 1–24 hours
Reaction vessel Sealed tube or reflux apparatus
Workup procedure Addition of NaOH to neutralize, followed by acidification with HCl to pH 2–3 to precipitate product
Purification Filtration, washing, recrystallization or flash chromatography
Typical yield range Moderate to high (54% to 70% depending on conditions and catalyst)

Representative Synthetic Protocol

A typical synthesis of 5-(3-bromo-5-fluorophenyl)-2H-tetrazole involves the following steps:

  • Reaction Setup: Combine 3-bromo-5-fluorobenzonitrile (1 equivalent), sodium azide (1.2–2 equivalents), and ammonium chloride (1 equivalent) in DMF.
  • Heating: Reflux the mixture for 24 hours under nitrogen atmosphere.
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup: After completion, add aqueous sodium hydroxide to neutralize, then acidify with concentrated hydrochloric acid to pH 2–3.
  • Isolation: The precipitated 5-(3-bromo-5-fluorophenyl)-2H-tetrazole is filtered, washed with water, and dried.
  • Purification: The crude product is recrystallized from ethanol or purified by silica gel chromatography to obtain a pure compound.

Catalytic Enhancements and Alternative Methods

  • Lewis Acid Catalysis: Use of scandium triflate (Sc(OTf)3) in aqueous isopropanol under microwave irradiation at 160 °C for 1 hour can reduce reaction time and improve yield (up to 54%) compared to conventional heating.
  • Magnetic Solid-Supported Catalysts: Catalysts such as MSS-SO3H or MSS-SO3Zn in sealed tubes at 140 °C for 24 hours have been reported to give moderate to high yields (up to 67%) with easier catalyst recovery.
  • Green Chemistry Approaches: Reactions in water or water-alcohol mixtures under microwave irradiation or sealed tube conditions represent more environmentally friendly alternatives.

Analytical Characterization of the Product

The structure and purity of 5-(3-bromo-5-fluorophenyl)-2H-tetrazole are confirmed by:

Summary Table of Preparation Methods

Method Catalyst/Additive Solvent Temp (°C) Time Yield (%) Notes
Sodium azide + ammonium chloride None DMF 120–140 24 h 60–70 Conventional reflux
Sodium azide + scandium triflate Sc(OTf)3 Isopropanol/water 160 1 h (microwave) ~54 Microwave-assisted, faster reaction
Sodium azide + magnetic catalyst MSS-SO3H or MSS-SO3Zn DMF 140 24 h ~67 Catalyst recyclable, sealed tube

Research Findings and Notes

  • The cycloaddition of sodium azide to aryl nitriles is the most direct and widely used method for synthesizing 5-substituted tetrazoles.
  • Catalytic systems improve reaction efficiency and reduce environmental impact.
  • Reaction conditions must be optimized to balance yield, purity, and reaction time.
  • The presence of electron-withdrawing groups such as bromine and fluorine on the aromatic ring can influence reaction rates and product stability.
  • Purification by recrystallization or chromatography is essential for obtaining analytically pure material suitable for further application.

This comprehensive overview of the preparation methods for 5-(3-bromo-5-fluorophenyl)-2H-tetrazole integrates diverse, authoritative research data and practical synthetic protocols, providing a professional guide for researchers and chemists working with this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(3-bromo-5-fluorophenyl)-2H-tetrazole with high purity?

The compound can be synthesized via cycloaddition reactions between nitriles and azides under controlled conditions. For bromo-fluoro-substituted aryl tetrazoles, a stepwise approach involving Suzuki-Miyaura coupling to introduce the bromo-fluoro-aryl group followed by tetrazole ring formation is common. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Characterization of intermediates by 1H^{1}\text{H} and 19F^{19}\text{F} NMR is critical to confirm regioselectivity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Multinuclear NMR spectroscopy (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to confirm substituent positions and tetrazole proton tautomerism.
  • IR spectroscopy to identify tetrazole ring vibrations (~1,500–1,300 cm1^{-1}) and aryl-halogen bonds.
  • Mass spectrometry (EI/ESI) for molecular ion verification and fragmentation pattern analysis.
  • Elemental analysis to validate purity (>98%) .

Q. How can crystallographic data inconsistencies be addressed during structure determination?

Use SHELXL for refinement, particularly for handling twinned or high-symmetry crystals. Validate hydrogen bonding and halogen interactions using ORTEP-3 for 3D visualization. Cross-check against simulated powder XRD patterns (e.g., Mercury software) to resolve discrepancies in unit cell parameters .

Advanced Research Questions

Q. What computational methods predict the detonation parameters and stability of energetic tetrazole derivatives?

  • CBS-4M theory calculates enthalpies of formation, while EXPLO5 software models detonation velocity (VDV_{\text{D}}) and pressure (PCJP_{\text{CJ}}).
  • Density Functional Theory (DFT) optimizes molecular geometries and evaluates electrostatic potential surfaces for sensitivity hotspots (e.g., bromo-fluoro substituent effects) .

Q. How are safety protocols tailored for handling shock-sensitive tetrazole derivatives?

  • BAM standards guide impact (>2 J) and friction (>1 N) sensitivity testing.
  • Use remote-controlled equipment for synthesis/purification.
  • Store samples under inert atmospheres at ≤−20°C to minimize decomposition risks .

Q. What strategies optimize cross-dehydrogenative coupling (CDC) reactions involving this tetrazole?

  • Employ TBHP (tert-butyl hydroperoxide) as an oxidant in acetonitrile at 80–100°C.
  • Monitor by-products (e.g., benzylic oxidation) via HPLC-MS. Adjust stoichiometry (4–6 equiv. oxidant) to suppress undesired pathways .

Q. How is the anti-tubercular potential of this compound evaluated in silico?

  • Molecular docking (AutoDock Vina) identifies binding affinities to Mycobacterium tuberculosis targets (e.g., InhA).
  • ADMET profiling (SwissADME, pkCSM) assesses drug-likeness, bioavailability, and toxicity.
  • Molecular Dynamics (MD) simulations (GROMACS) validate binding stability over 100-ns trajectories .

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